



Application Notes and Protocols: Lipid 10-Mediated Delivery to Leukocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lipid 10	
Cat. No.:	B11935690	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic payloads to leukocytes represents a significant advancement in the treatment of various immunological disorders, cancers, and infectious diseases. Leukocytes, including lymphocytes and macrophages, are key players in the immune system, and modulating their function holds immense therapeutic potential. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering advantages such as high encapsulation efficiency, biocompatibility, and the ability to be functionalized for targeted delivery.[1][2]

This document provides detailed protocols for the formulation of lipid nanoparticles incorporating "**Lipid 10**," a novel ionizable lipid identified for its high potency in delivering small interfering RNA (siRNA) to leukocytes.[3] These application notes will guide researchers through the preparation, characterization, and in vitro and in vivo application of **Lipid 10**-containing LNPs (LNP-**Lipid 10**) for efficient gene silencing in immune cells. The protocols are based on established methodologies for LNP formulation and leukocyte targeting.[4][5]

Data Presentation

Table 1: Physicochemical Properties of LNP-Lipid 10 Formulations



Formulati on	lonizable Lipid	Molar Ratio (Ionizable :Helper:C holestero I:PEG- Lipid)	Mean Diameter (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Encapsul ation Efficiency (%)
LNP-Lipid 10	Lipid 10	50:10:38.5: 1.5	85 ± 5	< 0.15	-5 ± 2	> 90
LNP- Control	Standard Ionizable Lipid	50:10:38.5: 1.5	90 ± 7	< 0.20	-7 ± 3	> 90

Data are presented as mean \pm standard deviation and are representative of typical results based on similar formulations found in the literature.[1][3]

Table 2: In Vitro Gene Silencing Efficiency of LNP-Lipid

10 in Leukocyte Cell Lines

Cell Line	Target Gene	LNP Formulation	siRNA Concentrati on (nM)	Gene Silencing (%)	Cell Viability (%)
Jurkat (T- lymphocyte)	CD45	LNP-Lipid 10	50	85 ± 8	> 95
Jurkat (T- lymphocyte)	CD45	LNP-Control	50	60 ± 10	> 95
THP-1 (Monocyte/M acrophage)	TNF-α	LNP-Lipid 10	50	90 ± 7	> 95
THP-1 (Monocyte/M acrophage)	TNF-α	LNP-Control	50	65 ± 9	> 95



Data are presented as mean ± standard deviation. Gene silencing is measured by qPCR 48 hours post-transfection. Cell viability is assessed by MTT assay.[3]

Experimental Protocols

Protocol 1: Formulation of LNP-Lipid 10 for siRNA Delivery

This protocol describes the preparation of LNP-**Lipid 10** encapsulating siRNA using a microfluidic mixing method.[4][6]

Materials:

- Ionizable Lipid 10
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMPE-PEG2000)
- siRNA targeting the gene of interest (e.g., CD45, TNF-α)
- Ethanol (RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:



- Dissolve Lipid 10, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
- The final lipid concentration in the ethanol phase should be between 10-20 mM.
- Prepare siRNA Solution:
 - Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration that will result
 in a desired lipid:siRNA weight ratio (typically 10:1).[6]
- · Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.
 - Load the lipid solution into one syringe and the siRNA solution into another.
 - Pump the solutions through the microfluidic mixing device according to the manufacturer's instructions.
 - Collect the resulting LNP suspension.
- Dialysis:
 - Transfer the LNP suspension to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes, to remove ethanol and non-encapsulated siRNA.
- Characterization:
 - Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
- Storage:



- Sterilize the final LNP-Lipid 10 formulation by passing it through a 0.22 μm filter.
- Store at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Leukocytes with LNP-Lipid 10

This protocol details the procedure for delivering siRNA to leukocyte cell lines in culture.

Materials:

- Leukocyte cell lines (e.g., Jurkat, THP-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- LNP-Lipid 10 encapsulating target siRNA
- 96-well cell culture plates
- Reagents for downstream analysis (e.g., RNA extraction kits, qPCR reagents, viability assay kits)

Procedure:

- Cell Seeding:
 - \circ Seed the leukocyte cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 μ L of complete culture medium.
 - Incubate at 37°C in a 5% CO2 incubator for 24 hours.
- LNP Treatment:
 - Dilute the LNP-Lipid 10 formulation in serum-free medium to achieve the desired final siRNA concentration (e.g., 50 nM).
 - \circ Remove the old medium from the cells and add 100 μL of the LNP-containing medium to each well.



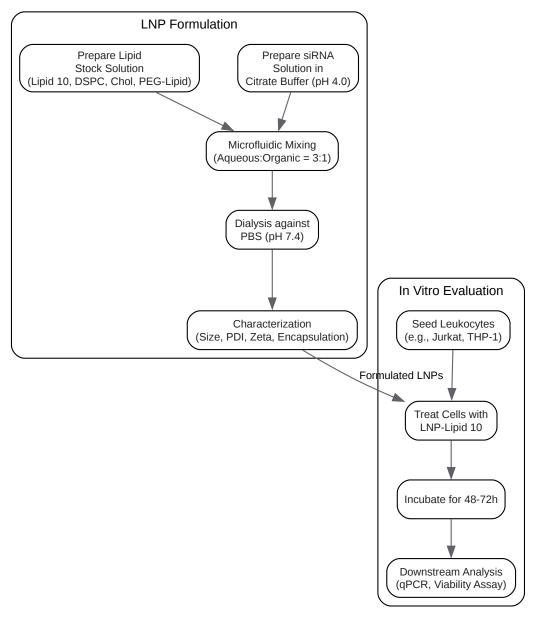
Incubation:

- Incubate the cells with the LNPs for 4-6 hours at 37°C.
- \circ After incubation, add 100 μ L of complete medium containing 20% FBS to each well to bring the final FBS concentration to 10% without removing the LNP-containing medium.
- Downstream Analysis:
 - Incubate the cells for an additional 24-72 hours.
 - For Gene Silencing Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to determine the mRNA levels of the target gene.
 - For Cell Viability Analysis: Perform an MTT or other suitable viability assay to assess the cytotoxicity of the LNP formulation.

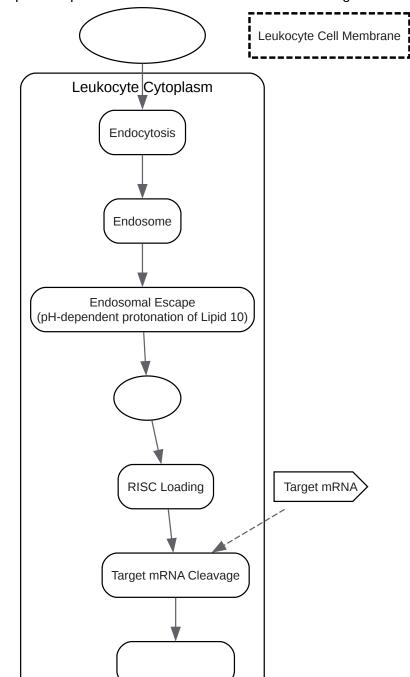
Visualizations



Experimental Workflow for LNP-Lipid 10 Delivery to Leukocytes







LNP-Lipid 10 Uptake and siRNA-Mediated Gene Silencing in a Leukocyte

Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Combinatorial Library of Lipid Nanoparticles for RNA Delivery to Leukocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid nanoparticle formulations for targeting leukocytes with therapeutic RNA in liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lipid 10-Mediated Delivery to Leukocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935690#lipid-10-delivery-to-leukocytes-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com